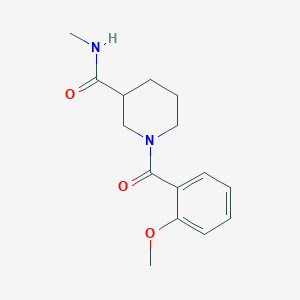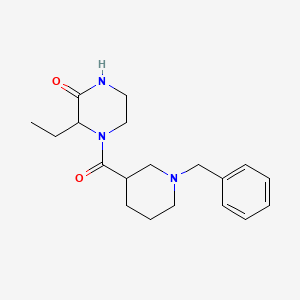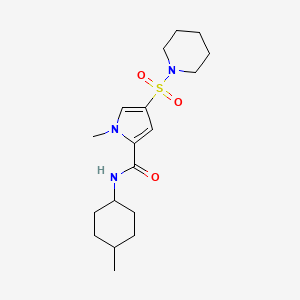
2-Phenyl-2h-1,2,3-triazole-4-carboxamide
Overview
Description
2-Phenyl-2h-1,2,3-triazole-4-carboxamide is a synthetic compound that has been widely used in scientific research. This compound is known for its unique structure and properties, which make it an important tool for various applications in the field of chemistry and biology.
Scientific Research Applications
Synthesis of Derivatives :
- It has been used as a reactant for the synthesis of other derivatives, such as bis(triflamido)methane and N,N-bis[(trifluoromethylsulfonyl)aminomethyl]-triflamide, through reactions with triflamide and other agents in sulfuric acid (Shainyan & Meshcheryakov, 2015).
Cycloaddition Reactions :
- The compound has been involved in [2 + 2] cycloadditions where its derivatives react with other compounds like cyclohexanone and 4-chlorobenzaldehyde, leading to the formation of various amides. These cycloaddition reactions are crucial for creating more complex molecular structures (Ghose & Gilchrist, 1991).
Reactions with Phenyl Isocyanate and Phenyl Isothiocyanate :
- Derivatives of 5-hydroxy-1,2,3-triazole-4-carboxamide, when reacted with phenyl isocyanate and phenyl isothiocyanate, produce derivatives of N-phenyl-N'-(2-diazo-2-carbamoylacetyl)urea and -thiourea respectively. These reactions are important in the field of synthetic chemistry for producing urea and thiourea derivatives (Akat'ev et al., 1992).
Antimicrobial Activity :
- A series of 1,4-disubstituted 1,2,3-triazole derivatives as possible antimicrobial agents were synthesized, which included the 2-Phenyl-2H-1,2,3-triazole-4-carboxamide. These compounds were evaluated for their antimicrobial activities against various bacterial and fungal strains, showing moderate to good activities (Jadhav et al., 2017).
Molecular Structure Studies :
- The crystal structure of 5-Phenyl-[1, 2, 3] triazolo [1, 5-b] [1, 2, 4] triazine-3-carboxamide, a derivative of 2-Phenyl-2H-1,2,3-triazole-4-carboxamide, has been determined, providing insights into the molecular structures of such compounds and their rearrangements (L'abbé et al., 2010).
Study of Mass Spectral Fragmentation Patterns :
- The mass spectral fragmentation patterns of 4-carboxy-5-methyl-2-aryl-2H-1,2,3-triazoles were studied, providing insights into the behavior of these molecules under electron impact, which is crucial for understanding their stability and reactivity (Keats et al., 1987).
Cancer Research :
- Several 1,2,3-triazole derivatives, including those related to 2-Phenyl-2H-1,2,3-triazole-4-carboxamide, have been synthesized and tested for their anticancer activity in various cell lines, revealing some compounds with significant activity against cancers like leukemia, melanoma, and breast cancer (Pokhodylo et al., 2013).
Gas Phase Properties :
- The gas phase properties of 4-phenyl-1,2,3-triazoles were described, providing fundamental insights into their proton affinity, acidity, and ion-molecule reactions. This is crucial for understanding the behavior of such compounds in various environments (Wang et al., 2013).
Combinatorial Chemistry :
- A convenient synthetic protocol was developed for the creation of combinatorial libraries of 1-(R(1)-phenyl)-5-methyl-N-R(2)-1H-1,2,3-triazole-4-carboxamides, demonstrating the compound's potential in facilitating the rapid synthesis of a wide array of derivatives for various applications (Pokhodylo et al., 2009).
properties
IUPAC Name |
2-phenyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O/c10-9(14)8-6-11-13(12-8)7-4-2-1-3-5-7/h1-6H,(H2,10,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFDGZTMECBCNGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2N=CC(=N2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-2h-1,2,3-triazole-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[1-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-N-methylfuran-3-carboxamide](/img/structure/B7562515.png)



![Pyrrolidin-1-yl-[3-(2,4,5-trifluorophenyl)sulfonyl-1,3-thiazolidin-4-yl]methanone](/img/structure/B7562532.png)
![3-(2-chlorophenyl)-1-methyl-N-[2-[2-(methylcarbamoyl)pyrrolidin-1-yl]-2-oxoethyl]pyrazole-4-carboxamide](/img/structure/B7562546.png)
![2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]-N'-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)acetohydrazide](/img/structure/B7562551.png)
![N-[1-[[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]furan-2-carboxamide](/img/structure/B7562559.png)
![2-[(5-cyclopropyl-4-ethyl-1,2,4-triazol-3-yl)sulfanyl]-N-[(3,4-dimethoxyphenyl)methyl]propanamide](/img/structure/B7562574.png)
![1-[2-(Azetidin-1-yl)-2-oxo-1-phenylethyl]piperidin-2-one](/img/structure/B7562582.png)
![N-[1-[2-(4-benzylpiperidin-1-yl)propanoyl]piperidin-4-yl]-N-methylacetamide](/img/structure/B7562586.png)
![Cyclopropylmethyl 2-[(2-pyrrolidin-1-ylquinoline-3-carbonyl)amino]acetate](/img/structure/B7562599.png)
